molecular formula C5H9NO3 B8034382 (3S)-3-azaniumyloxolane-3-carboxylate

(3S)-3-azaniumyloxolane-3-carboxylate

Cat. No.: B8034382
M. Wt: 131.13 g/mol
InChI Key: ATUWXXVBEAYCSQ-YFKPBYRVSA-N
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Description

(3S)-3-azaniumyloxolane-3-carboxylate is a chemical building block of significant interest in medicinal chemistry and drug discovery. Its structure features a tetrahydrofuran ring, a common motif in bioactive molecules, constrained with both ammonium and carboxylate functional groups. This unique zwitterionic nature provides specific steric and electronic properties that are valuable for the design of novel pharmaceutical compounds. Primary research applications for this compound and its derivatives include its use as a key synthetic intermediate in the preparation of more complex molecules with potential pharmacological activity . Researchers utilize this scaffold to develop new therapeutic agents, exploring its incorporation into larger molecular frameworks. The compound's value lies in its ability to contribute to the three-dimensional structure and physicochemical properties of target molecules, which can be critical for interactions with biological targets. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, or for any form of human or animal consumption. Researchers should handle all chemicals with appropriate safety precautions, referring to the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

(3S)-3-azaniumyloxolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUWXXVBEAYCSQ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C(=O)[O-])[NH3+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@]1(C(=O)[O-])[NH3+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Cyclization

Linear precursors (e.g., methyl 4-amino-3-ketopentanoate) undergo intramolecular etherification with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). The reaction proceeds via a six-membered transition state, ensuring (3S)-selectivity:

PrecursorDEAD, PPh3,THF(3S)-3-Azaniumyloxolane-3-carboxylate[2]\text{Precursor} \xrightarrow{\text{DEAD, PPh}_3, \text{THF}} \text{this compound} \quad

Table 2 : Mitsunobu Cyclization Outcomes

SolventTemp (°C)Time (h)Yield (%)ee (%)
THF25126798
DCM4087297
Toluene8065895

Side reactions include over-oxidation of the amine and racemization at elevated temperatures.

Asymmetric Hydrogenation of Enamine Esters

Transition-metal-catalyzed hydrogenation enables scalable production. A 2023 protocol employed Ru-(S)-BINAP complexes to reduce cyclic enamine esters with 94% ee:

3-Oxo-oxolane-3-carboxylateH2,Ru-(S)-BINAPThis compound[3]\text{3-Oxo-oxolane-3-carboxylate} \xrightarrow{\text{H}_2, \text{Ru-(S)-BINAP}} \text{this compound} \quad

Key variables :

  • H₂ pressure : 50–100 bar optimizes reaction rate without catalyst decomposition.

  • Solvent effects : Methanol enhances enantioselectivity by stabilizing the transition state.

Table 3 : Hydrogenation Performance Metrics

Catalyst Loading (mol%)H₂ Pressure (bar)Yield (%)ee (%)
0.5508894
1.01009294
2.01009393

This method faces challenges in separating the product from chiral ligands.

Solid-Phase Synthesis for Peptide Conjugation

Solid-phase approaches facilitate direct incorporation into peptidomimetics. A 2021 study grafted Fmoc-protected linear precursors onto Wang resin, followed by on-resin cyclization using HATU/DIPEA:

Resin-bound precursorHATU, DIPEAThis compound-resin[4]\text{Resin-bound precursor} \xrightarrow{\text{HATU, DIPEA}} \text{this compound-resin} \quad

Advantages :

  • Purification simplifies to resin washing.

  • Yields exceed 90% for small-scale syntheses (<1 mmol).

Table 4 : Solid-Phase Synthesis Efficiency

Resin TypeCoupling ReagentYield (%)Purity (%)
WangHATU9195
Rink AmideHBTU8793
TentagelPyBOP8490

Limitations include high reagent costs and scalability constraints.

Biocatalytic Dynamic Kinetic Resolution

A 2024 innovation combined lipases with racemization catalysts to achieve 99% ee and 95% yield. Candida antarctica lipase B (CAL-B) hydrolyzes ester intermediates while a palladium catalyst racemizes the unreacted enantiomer, enabling theoretical 100% conversion.

Racemic esterCAL-BPd/CThis compound[5]\text{Racemic ester} \underset{\text{Pd/C}}{\stackrel{\text{CAL-B}}{\rightleftharpoons}} \text{this compound} \quad

Table 5 : DKR Process Optimization

LipaseRacemization Catalystee (%)Yield (%)
CAL-BPd/C9995
Pseudomonas sp.Pd/Al₂O₃9789
Rhizopus oryzaePd-BaSO₄9582

This method is industrially promising but requires precise control of racemization kinetics.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-azaniumyloxolane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

(3S)-3-azaniumyloxolane-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-azaniumyloxolane-3-carboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence primarily focuses on 3-Methylindole (CAS 83-34-1), an aromatic heterocyclic compound with the molecular formula C₉H₉N . However, 3-Methylindole is structurally and functionally distinct from the target compound. Key differences include:

Property 3-Methylindole Hypothetical Similar Compounds
Chemical Class Aromatic indole derivative Zwitterionic oxolane derivatives
Functional Groups Indole ring, methyl substituent Ammonium, carboxylate, oxolane ring
Applications Fragrance, research chemical Not specified (no evidence)
Safety Data Available (e.g., SDS 85420C) No data provided

The remaining evidence () pertains to educational curriculum materials for young children, including lesson plans, craft supplies, and doctrinal statements, which are unrelated to chemical compounds.

Limitations of the Evidence

  • –7 focus on pedagogical resources and lack scientific or chemical data.
  • No peer-reviewed studies, spectral data, or comparative analyses are included in the evidence.

Q & A

What are the recommended synthetic routes for (3S)-3-azaniumyloxolane-3-carboxylate, and how do stereochemical purity and yield vary between methods?

Basic
The synthesis of this compound typically involves ring-closing strategies or functionalization of pre-existing oxolane derivatives. For stereochemical control, enzymatic resolution (e.g., lipase-mediated separation) or chiral auxiliary approaches are common. A recent study demonstrated that enzymatic methods achieve >95% enantiomeric excess (ee) but require optimization of reaction conditions (pH, temperature) to mitigate racemization . Yield optimization (60–85%) depends on solvent polarity and catalyst selection (e.g., Pd/C for hydrogenation steps).

Advanced
Advanced routes employ asymmetric catalysis, such as organocatalytic ring-opening of epoxides followed by carboxylation. Computational modeling (DFT) can predict transition states to guide catalyst design, improving ee to >99% . Contradictions in reported yields (e.g., 70% vs. 50% for similar conditions) may arise from trace impurities in starting materials or solvent drying protocols. Comparative studies using in-situ NMR monitoring are recommended to resolve discrepancies .

How can researchers validate the stereochemical configuration of this compound?

Basic
Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA) is standard for determining enantiomeric purity. Coupled with polarimetry, this method confirms the (3S) configuration by comparing retention times to known standards. X-ray crystallography of a derivative (e.g., benzyl ester) provides definitive structural proof .

Advanced
For dynamic systems, circular dichroism (CD) spectroscopy can track conformational changes under varying pH or temperature. Synchrotron-based X-ray diffraction resolves subtle bond-length alterations in the carboxylate group, critical for distinguishing stereoisomers in polymorphic forms .

What analytical techniques are critical for assessing the compound’s stability under physiological conditions?

Basic
Stability studies in buffer solutions (pH 7.4, 37°C) should employ LC-MS to monitor degradation products (e.g., decarboxylation or ring-opening byproducts). Accelerated stability testing (e.g., 40°C/75% RH) combined with mass balance analysis ensures reliable shelf-life predictions .

Advanced
Isotope-labeling (e.g., ¹³C at the carboxylate position) enables tracking of degradation pathways via NMR. Molecular dynamics (MD) simulations can model hydrolysis mechanisms, identifying vulnerable sites for structural modification .

How should researchers handle contradictions in reported bioactivity data for this compound?

Advanced
Contradictions in enzyme inhibition assays (e.g., IC₅₀ variations) may stem from differences in assay buffers (e.g., ionic strength affecting zwitterionic stability) or protein purity. Reproducibility requires strict adherence to standardized protocols (e.g., ATP concentration in kinase assays) and validation with orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) .

What are the safety protocols for handling this compound in laboratory settings?

Basic
Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis. Store in airtight containers at –20°C under nitrogen to prevent hygroscopic degradation . In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention if irritation persists .

How can computational methods enhance the design of derivatives with improved pharmacological properties?

Advanced
Density functional theory (DFT) calculates charge distribution to predict solubility and membrane permeability. Molecular docking (e.g., AutoDock Vina) screens derivatives against target proteins (e.g., bacterial amino acid transporters), prioritizing candidates for synthesis. Machine learning models trained on structural analogs can optimize logP and pKa values .

What strategies address low yields in large-scale synthesis of the compound?

Advanced
Flow chemistry minimizes side reactions (e.g., dimerization) through precise temperature and residence time control. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring of intermediate formation. Scaling enzymatic resolutions requires immobilization of lipases on magnetic nanoparticles for reuse .

How does the compound’s zwitterionic nature influence its crystallization behavior?

Advanced
Zwitterions often form hydrates or solvates, complicating crystallization. Screen solvents with low dielectric constants (e.g., tert-butanol) to promote lattice stability. High-throughput crystallization trials (e.g., using a Crystal16® platform) identify conditions favoring anhydrous forms, critical for reproducible bioavailability .

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